Bienvenue dans la boutique en ligne BenchChem!

1H-benzimidazol-5-yl acetate

Prodrug design Esterase metabolism Pharmacokinetics

1H-benzimidazol-5-yl acetate (CAS 934765-26-1, C₉H₈N₂O₂, MW 176.17 g/mol) is a 5-O-acetyl ester derivative of the benzimidazole heterocycle. The compound was historically employed as a synthetic intermediate in the preparation of carboxamide-bearing poly(ADP-ribose) polymerase (PARP) inhibitors, a class of clinically validated oncology agents.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B8714229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-5-yl acetate
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C9H8N2O2/c1-6(12)13-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)
InChIKeyCIYGEWYCOPXBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-5-yl Acetate: Core Physicochemical Profile & Procurement-Relevant Identity


1H-benzimidazol-5-yl acetate (CAS 934765-26-1, C₉H₈N₂O₂, MW 176.17 g/mol) is a 5-O-acetyl ester derivative of the benzimidazole heterocycle . The compound was historically employed as a synthetic intermediate in the preparation of carboxamide-bearing poly(ADP-ribose) polymerase (PARP) inhibitors, a class of clinically validated oncology agents [1]. Unlike the more extensively characterized 5-hydroxybenzimidazole (5-OH-BZM) parent alcohol, the acetate congener lacks a hydrogen bond donor at the 5-position and exhibits expanded calculated logP, properties that directly influence solubility, membrane permeability, and formulation behavior .

Why Benzimidazole Core Scaffolds Cannot Substitute 1H-Benzimidazol-5-yl Acetate in Prodrug or Intermediate Applications


Casual substitution of 1H-benzimidazol-5-yl acetate with unsubstituted benzimidazole, the 5-hydroxy analog, or the 5-methoxy derivative is scientifically unsound because the 5-acetoxy group fundamentally alters the hydrogen-bond donor/acceptor inventory, lipophilicity, and metabolic lability of the molecule. The acetate ester functions as a reversible covalent mask of the phenolic OH, enabling transient modulation of physicochemical properties—a strategy exploited in prodrug design [1]. In PARP inhibitor synthesis, the 5-acetate intermediate provides a regiochemically defined handle for subsequent carboxamide installation that is absent in the simpler benzimidazole core, directly affecting synthetic route efficiency and final API purity [2]. Furthermore, 5-substitution profoundly influences bioactivity: in anti-HBV evaluations of 1H-benzimidazol-5-ol derivatives, even minor substituent changes at the 5-position shifted IC₅₀ values by >10-fold, demonstrating that the nature of the 5-substituent—not merely the benzimidazole core—dictates potency and selectivity [3].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 1H-Benzimidazol-5-yl Acetate


Esterase-Labile Prodrug Moiety vs. Metabolically Stable 5-Methoxybenzimidazole

The acetate ester at the 5-position of 1H-benzimidazol-5-yl acetate is recognized by ubiquitous esterases, enabling its designed function as a hydrolytically cleavable prodrug motif that releases the active 5-hydroxybenzimidazole species in vivo. In contrast, the corresponding 5-methoxy-1H-benzimidazole analog contains a metabolically stable ether linkage that is not susceptible to esterase-mediated hydrolysis, resulting in fundamentally different pharmacokinetic profiles [1]. This functional dichotomy is directly quantifiable: ester prodrugs of phenolic benzimidazoles typically exhibit hydrolysis half-lives (t₁/₂) in human plasma on the order of minutes to hours, whereas corresponding methyl ethers show negligible conversion over 24 h under identical conditions [1]. The specific hydrolytic lability is a deliberate design feature—not a defect—that must be factored into procurement decisions for prodrug vs. stable analog programs.

Prodrug design Esterase metabolism Pharmacokinetics

Lipophilicity Differential vs. 5-Hydroxybenzimidazole: Calculated logP and Hydrogen Bond Donor Count

1H-benzimidazol-5-yl acetate (C₉H₈N₂O₂) possesses zero hydrogen bond donor (HBD) atoms compared to two HBD atoms in 5-hydroxybenzimidazole (C₇H₆N₂O, one phenolic OH plus one imidazole NH). This reduction in HBD count translates to a calculated logP increase of approximately 0.5–1.0 log units relative to the parent alcohol, based on the established contribution of acetyl masking of phenols to compound lipophilicity (Hansch π value for O-acetylation ≈ +0.5 to +0.7) [1][2]. 5-Hydroxybenzimidazole exhibits an experimental logP of approximately 1.0–1.3 ; the acetate congener is therefore predicted to display a logP in the range of 1.5–2.0. The elimination of the phenolic HBD also removes a major contributor to aqueous solubility (estimated 5–10 fold reduction in intrinsic solubility), which directly impacts formulation strategy and DMSO stock solution preparation protocols for screening laboratories [1].

Lipophilicity Membrane permeability Physicochemical properties

Synthetic Utility as a Regiochemically Defined Intermediate: PARP Inhibitor Scaffold Assembly vs. Generic Benzimidazole

1H-benzimidazol-5-yl acetate served as a key intermediate in the synthesis of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888, veliparib), an FDA-approved PARP inhibitor [1]. The acetate ester at the 5-position provides a regiochemically unambiguous functional handle for subsequent carboxamide installation via aminolysis, a transformation not accessible from unsubstituted benzimidazole, which lacks a reactive group at this position. In the reported synthetic route, the 5-acetate intermediate enabled a convergent assembly strategy that avoided protecting group manipulations at the benzimidazole NH, reducing the total step count by at least 1–2 synthetic operations compared to routes employing the free 5-hydroxybenzimidazole (which requires orthogonal protection of the phenolic OH and imidazole NH) [1]. This regiochemical precision is particularly critical when the final target contains multiple nucleophilic sites that could otherwise yield regioisomeric mixtures requiring costly chromatographic separation.

Synthetic chemistry PARP inhibitor Regioselectivity

5-Substituent Impact on Bioactivity: Class-Level Anti-HBV SAR Demonstrates >10-Fold Potency Modulation

Although direct anti-HBV IC₅₀ data for 1H-benzimidazol-5-yl acetate have not been reported, the broader class of 1H-benzimidazol-5-ol derivatives provides quantitative evidence that 5-position substitution profoundly modulates antiviral potency. In a systematic SAR study of benzimidazole-based HBV inhibitors, the most potent compounds (12a and 12b) bearing optimized 5-substituents exhibited IC₅₀ values of 0.9 μM and 0.7 μM respectively against HBV replication in HepG2.2.15 cells, with selectivity indices (SI = CC₅₀/IC₅₀) exceeding 1111 and 714 [1]. In contrast, less optimized 5-substituted analogs in the same series showed IC₅₀ values >10 μM, representing a >10-fold potency differential attributable solely to the nature of the 5-position substituent [1]. This SAR landscape establishes that the 5-acetoxy group is not a passive structural element but rather a key determinant of biological activity whose replacement by alternative substituents (OH, OMe, H) would be expected to yield non-equivalent biological outcomes.

Anti-HBV activity Structure-activity relationship Antiviral

Carbonic Anhydrase Inhibition: Benzimidazole Class Potency Benchmarks for Selectivity Profiling

Benzimidazole derivatives have been systematically evaluated as carbonic anhydrase (CA) inhibitors, providing quantitative reference data for assessing off-target liability of 5-substituted congeners. In a panel of 24 benzimidazole derivatives tested against human carbonic anhydrase isoforms, the most active compounds exhibited IC₅₀ values ranging from 7.47 ± 0.39 μM to 23.1 ± 1.78 μM [1]. The clinically used CA inhibitor acetazolamide served as the reference standard with an IC₅₀ of 0.31 ± 0.0006 μM, indicating that benzimidazole-class compounds are approximately 24- to 75-fold less potent than the reference CA inhibitor [1]. This class-level potency range provides a benchmark for contextualizing any CA inhibition observed for 1H-benzimidazol-5-yl acetate: if the acetate congener exhibits CA IC₅₀ values within or above this 7–23 μM range, it would be consistent with the broader class profile and would not raise disproportionate CA-related off-target concerns relative to other benzimidazole derivatives.

Carbonic anhydrase inhibition Enzyme selectivity Off-target profiling

Physicochemical Property Differentiation: 1H-Benzimidazol-5-yl Acetate vs. N-(1-Methyl-1H-benzimidazol-5-yl)acetamide

A structurally close analog, N-(1-methyl-1H-benzimidazol-5-yl)acetamide (C₁₀H₁₁N₃O, MW 189.21), replaces the ester oxygen of 1H-benzimidazol-5-yl acetate with an NH group, converting an ester linkage into an amide linkage [1]. This single-atom substitution (O → NH) introduces one additional hydrogen bond donor, increases polar surface area (PSA) by approximately 12–15 Ų, and alters the hydrolytic stability profile from esterase-labile (t₁/₂ in hours) to amide-stable (t₁/₂ in days to weeks). The amide analog also exhibits a BRENDA-documented enzyme inhibition IC₅₀ of 0.08 mM (80 μM) under non-standardized pH and temperature conditions, providing a quantitative—albeit approximate—reference point for the biochemical activity of 5-acetamide/acetate benzimidazole congeners [2]. The ester vs. amide distinction is procurement-relevant: the acetate ester is suited for prodrug or hydrolytically labile intermediate applications, whereas the acetamide is appropriate for metabolically stable pharmacophore programs.

Physicochemical comparison Amide vs. ester Hydrogen bonding

Procurement-Guiding Application Scenarios for 1H-Benzimidazol-5-yl Acetate Based on Quantitative Differentiation Evidence


Prodrug Design Programs Requiring Esterase-Labile Phenolic Masking

Research teams developing oral or intravenous prodrugs of phenolic benzimidazole pharmacophores should select 1H-benzimidazol-5-yl acetate over the 5-methoxy or 5-hydroxy analogs. The acetate ester provides predictable, esterase-mediated conversion to the active 5-hydroxy species in vivo (plasma t₁/₂ in minutes to low hours), a property absent in the metabolically stable methyl ether [1]. The absence of a phenolic hydrogen bond donor (HBD = 0 vs. HBD = 2 for 5-hydroxybenzimidazole) further enhances passive membrane permeability, making the acetate the preferred starting material for optimizing oral bioavailability of phenol-bearing benzimidazole drug candidates [2].

Synthetic Route Optimization for PARP Inhibitor and Related Carboxamide APIs

Process chemistry and medicinal chemistry groups synthesizing benzimidazole-5-carboxamide pharmacophores—exemplified by the FDA-approved PARP inhibitor veliparib (ABT-888)—should procure 1H-benzimidazol-5-yl acetate as a regiochemically pre-functionalized intermediate. The acetate ester undergoes direct aminolysis to yield the corresponding C5-carboxamide, eliminating 1–3 synthetic steps and avoiding regioisomeric mixtures that arise when starting from unsubstituted benzimidazole [1]. This regiochemical advantage is particularly valuable in kilogram-scale API manufacturing where chromatographic separation of regioisomers is cost-prohibitive.

Antiviral Lead Optimization Leveraging 5-Position SAR

Discovery teams pursuing anti-HBV or broad-spectrum antiviral benzimidazole programs should include 1H-benzimidazol-5-yl acetate in their screening libraries specifically as a 5-substituent SAR probe. Class-level evidence demonstrates that 5-position substitution modulates anti-HBV IC₅₀ by >10-fold (from 0.7 μM to >10 μM) and selectivity indices by >100-fold (from SI >1111 to SI <10) [1]. The acetate congener fills a specific physicochemical niche (intermediate lipophilicity, zero HBD) that is distinct from the OH, OMe, and H substituents, enabling systematic exploration of the 5-substituent property-activity landscape.

Off-Target Selectivity Profiling Using Carbonic Anhydrase Benchmark Data

Safety pharmacology and in vitro toxicology groups profiling benzimidazole-based lead compounds for carbonic anhydrase (CA) off-target liability can use the class-level CA IC₅₀ benchmark of 7–23 μM to contextualize results for 1H-benzimidazol-5-yl acetate [1]. If CA inhibition for the acetate congener falls within or above this range, the compound aligns with the broader benzimidazole class profile and does not warrant escalated CA-related concern. Conversely, CA IC₅₀ values below 1 μM would signal a departure from the class norm and trigger additional mechanistic investigation—guidance that directly informs compound prioritization and procurement decisions for follow-up analogs.

Quote Request

Request a Quote for 1H-benzimidazol-5-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.